molecular formula C20H15N3O5S B2940266 (E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate CAS No. 799800-41-2

(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Cat. No.: B2940266
CAS No.: 799800-41-2
M. Wt: 409.42
InChI Key: SGKQXRXCSRWKCS-WDDFUJBJSA-N
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Description

The compound (E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a thiazolidinone derivative characterized by a bicyclic scaffold with distinct stereochemical configurations (E and Z) at its double bonds. Its structure includes a cyano group, a furan-2-ylmethylamino substituent, and a phenyl group, which collectively influence its physicochemical and biological properties. The synthesis of such compounds typically involves cyclocondensation reactions using precursors like thiazolidinones and reagents such as DMF-DMA (dimethylformamide dimethyl acetal) . The stereochemistry and geometry of the compound were confirmed via X-ray crystallography and spectral analysis (NMR, IR), which are standard practices in structural elucidation .

Thiazolidinones are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the furan moiety in this compound may enhance its binding affinity to biological targets, as furan derivatives are known for their electron-rich aromatic systems and metabolic stability .

Properties

IUPAC Name

methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-17(24)10-16-19(26)23(13-6-3-2-4-7-13)20(29-16)15(11-21)18(25)22-12-14-8-5-9-28-14/h2-10H,12H2,1H3,(H,22,25)/b16-10+,20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQXRXCSRWKCS-WDDFUJBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural components of this compound suggest diverse pharmacological properties, including antibacterial and antifungal activities, making it a subject of interest for further study.

Chemical Structure

The compound can be represented structurally as follows:

 E methyl 2 Z 2 1 cyano 2 furan 2 ylmethyl amino 2 oxoethylidene 4 oxo 3 phenylthiazolidin 5 ylidene acetate\text{ E methyl 2 Z 2 1 cyano 2 furan 2 ylmethyl amino 2 oxoethylidene 4 oxo 3 phenylthiazolidin 5 ylidene acetate}

This structure features a thiazolidinone core, which is known for its biological activity, particularly in the context of antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. For instance, compounds related to thiazolidinone structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0300.060Escherichia coli

The most effective compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics such as ampicillin, indicating a promising potential for clinical applications in treating resistant bacterial strains .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazolidinone derivatives. Several studies have reported that these compounds induce apoptosis in cancer cell lines, with varying degrees of effectiveness depending on their structural modifications.

Table 2: Anticancer Activity Against PC-3 Cell Line

CompoundIC50 (µM)Mechanism of Action
Compound D56.26 ± 3.18DPPH radical scavenging
Compound E1.20 ± 0.0785β-glucuronidase inhibition
Compound F0.003 ± 0.09α-glucosidase inhibition

These findings suggest that modifications to the thiazolidinone structure can enhance its potency against specific cancer types, making it an attractive candidate for further drug development .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several thiazolidinone derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased the antibacterial activity significantly compared to standard treatments .
  • Case Study on Anticancer Properties : Another investigation focused on the effects of thiazolidinone derivatives on prostate cancer cells (PC-3). The study found that specific compounds induced cell cycle arrest and apoptosis, showcasing their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry: The E/Z configurations at the thiazolidinone double bonds are critical for biological activity. For instance, the target compound's stereochemistry may enhance its interaction with cellular targets compared to simpler analogs .
  • Conversely, bromine or sulfur-containing substituents () may confer distinct electronic or steric effects .

Computational and Crystallographic Studies

  • Target Compound : Geometric parameters (bond lengths, angles) were validated using X-ray crystallography and computational methods like DFT (Density Functional Theory) .
  • Analog in : Crystal packing analysis revealed intermolecular hydrogen bonds involving carbonyl groups, which stabilize the structure .
  • Analog in : Exhibits a monoclinic crystal system with C-H⋯O interactions, influencing its solid-state stability .

Tools Used : SHELX and WinGX were employed across studies for structure refinement and visualization, ensuring high accuracy in stereochemical assignments .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The cyano group could hinder oxidative metabolism, extending half-life relative to thione-containing analogs (e.g., ) .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this thiazolidinone derivative?

The compound is synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives, α-haloacetic acid, and ketones or aldehydes. Key steps include:

  • Refluxing a mixture of 3-substituted thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in a DMF/acetic acid solvent system (5:10 mL) for 2 hours .
  • Recrystallization from DMF-ethanol to isolate the product.
  • Confirming regioselectivity using X-ray crystallography to validate the (E/Z) stereochemistry of the imine and exocyclic double bonds .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclocondensation reactions, while acetic acid aids in proton transfer .
  • Catalyst tuning : Sodium acetate acts as a base to deprotonate intermediates, but substituting with ammonium acetate may alter reaction kinetics for better control over byproducts .
  • Temperature modulation : Reflux (100–110°C) ensures sufficient energy for ring closure, but microwave-assisted synthesis could reduce reaction time and improve selectivity .
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) can identify critical parameters (molar ratios, temperature) to maximize yield .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.9684 Å, β = 105.929°) resolve double-bond stereochemistry and hydrogen-bonding networks (C–H⋯O interactions) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key functional groups:
    • δ 170–175 ppm (ester carbonyl), δ 160–165 ppm (thiazolidinone C=O) .
    • Coupling constants (e.g., 3JH-H>12^3J_{\text{H-H}} > 12 Hz) confirm (E/Z) configurations .

Advanced: How can contradictions between experimental and computational structural data be resolved?

  • DFT calculations : Compare optimized geometries (e.g., dihedral angles, bond lengths) with crystallographic data. Discrepancies in exocyclic double-bond lengths (e.g., C4–C5 = 1.40 Å experimentally vs. 1.38 Å computationally) may arise from crystal packing forces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain deviations in torsion angles .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution to reconcile static crystal data .

Basic: What experimental strategies assess the compound’s biological activity?

  • In vitro assays :
    • Enzyme inhibition : Screen against targets like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B) using spectrophotometric methods (IC50_{50} determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan vs. phenyl groups) to correlate electronic effects with activity .

Advanced: How can stability and degradation pathways be studied under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester or cyano groups) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
  • Metabolite profiling : Incubate with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: How is the compound’s purity validated for pharmacological studies?

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at λ = 254 nm (aromatic absorption) .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C17_{17}H17_{17}N3_3O3_3S requires C = 59.46%, H = 4.99%) .

Advanced: What strategies address low reproducibility in synthetic protocols?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidation products) .
  • In situ monitoring : Employ ReactIR to track reaction progress and optimize quenching points .
  • Crystallization control : Adjust antisolvent addition rates (e.g., ethanol into DMF) to avoid polymorphic mixtures .

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